sEH Inhibitory Potency: N-Acetyl vs. N-Unsubstituted Piperidine Scaffolds
The N‑acetylpiperidine scaffold confers a >100‑fold improvement in sEH inhibitory potency compared to the unsubstituted piperidine scaffold. Compound 5a (N‑(1‑acetylpiperidin‑4‑yl)‑N′‑(adamant‑1‑yl) urea) exhibits an IC₅₀ of 7.0 nM, whereas analogous alkylpiperidines lacking the acetyl amide are poor inhibitors with IC₅₀ values in the micromolar range [1]. This demonstrates that the acetyl amide is a pharmacophoric requirement for high‑affinity sEH binding and cannot be replaced by a free amine.
| Evidence Dimension | sEH enzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 7.0 nM (compound 5a, N‑acetylpiperidin‑4‑yl urea derivative) |
| Comparator Or Baseline | Unsubstituted piperidine urea analogs: IC₅₀ > 4 μM (poor inhibitors, Table 1 of the reference) |
| Quantified Difference | ≥ 570‑fold improvement in potency |
| Conditions | Recombinant human soluble epoxide hydrolase inhibition assay (Bioorg. Med. Chem. Lett. 2006, 16, 5212–5216) |
Why This Matters
Procurement teams selecting a piperidine boronic acid for sEH‑targeted drug discovery require the N‑acetyl variant; substituting the unsubstituted piperidine would yield inactive compounds.
- [1] Anandan, S. K., et al. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorg. Med. Chem. Lett. 16, 5212–5216 (2006). View Source
